LEQ506 - 1204975-42-7

LEQ506

Catalog Number: EVT-1477932
CAS Number: 1204975-42-7
Molecular Formula: C25H32N6O
Molecular Weight: 432.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LEQ506 has been used in trials studying the treatment of Advanced Solid Tumors, Recurrent or Refractory Medulloblastoma, and Locally Advanced or Metastatic Basal Cell Carcinoma.
Smoothened Antagonist LEQ506 is an orally bioavailable small-molecule Smoothened (Smo) antagonist with potential antineoplastic activity. Smoothened antagonist LEQ506 selectively binds to the Hedgehog (Hh)-ligand cell surface receptor Smo, which may result in the suppression of the Hh signaling pathway, thereby inhibiting tumor cell growth. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair. Dysregulated activation of Hh pathway signaling and uncontrolled cellular proliferation, as is observed in a variety of cancers, may be associated with mutations in the Hh-ligand cell surface receptor Smo.

Vismodegib (GDC-0449)

  • Compound Description: Vismodegib is a first-in-class, orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, specifically targeting Smoothened (SMO). [] It has demonstrated efficacy in treating advanced basal cell carcinoma (BCC) and medulloblastoma. [, ]
  • Relevance: Vismodegib, like NVP-LEQ-506, acts as an antagonist of SMO, directly competing for the binding site and inhibiting Hh pathway activation. [, ] Both compounds belong to the class of Smoothened antagonists and share a similar mechanism of action in disrupting the Hh signaling cascade.

Sonidegib (LDE-225)

  • Compound Description: Sonidegib is another orally active small-molecule SMO antagonist approved for treating locally advanced BCC. [] It inhibits Hh signaling by binding to and inhibiting SMO, similar to vismodegib. [, ]
  • Relevance: Sonidegib shares a similar mechanism of action and target with NVP-LEQ-506, inhibiting SMO to block the Hh pathway. [] Both compounds are classified as SMO antagonists and exhibit comparable pharmacological activity against this target.

BMS-833923

  • Compound Description: BMS-833923 is an orally bioavailable small-molecule inhibitor of SMO, designed to block Hh signaling. [] It has been investigated in clinical trials for treating various cancers. []
  • Relevance: As an SMO antagonist, BMS-833923 shares the same target and mechanism of action as NVP-LEQ-506. [] Both compounds directly bind to SMO, preventing its activation and inhibiting the downstream Hh pathway.

Saridegib (IPI-926)

  • Compound Description: Saridegib is an orally active small-molecule inhibitor of SMO that disrupts Hh pathway signaling. [] It has undergone clinical trials for treating various cancers, including BCC and medulloblastoma. []
  • Relevance: Saridegib is structurally related to NVP-LEQ-506 as both function as SMO antagonists. [, ] By inhibiting SMO, both compounds disrupt Hh pathway activation and exert their therapeutic effects.

Itraconazole

  • Relevance: While primarily an antifungal agent, itraconazole exhibits off-target activity against SMO, similar to NVP-LEQ-506. [] This shared ability to inhibit SMO, albeit with different primary indications, links them as related compounds.

LY-2940680 (Taladegib)

  • Compound Description: LY-2940680, also known as taladegib, is an orally bioavailable small-molecule SMO antagonist designed to block the Hh signaling pathway. [, ] It has been investigated in clinical trials for treating various cancers. []
  • Relevance: LY-2940680 shares a similar mechanism of action and target with NVP-LEQ-506, both acting as SMO antagonists. [, ] Both compounds directly bind to and inhibit SMO, disrupting Hh pathway activation.

PF-04449913 (Glasdegib)

  • Compound Description: PF-04449913, also known as glasdegib, is an orally active small-molecule SMO antagonist that inhibits Hh signaling. [, ] It has received approval for treating acute myeloid leukemia in combination with low-dose cytarabine. []
  • Relevance: PF-04449913, like NVP-LEQ-506, acts as an SMO antagonist, blocking the Hh pathway. [, ] Both compounds demonstrate structural similarities and share a common mechanism of action in targeting SMO.

TAK-441

  • Compound Description: TAK-441 is an orally available small-molecule SMO antagonist that disrupts Hh signaling. [] It has shown promising preclinical results and has been investigated in clinical trials for treating various cancers. []
  • Relevance: TAK-441 shares the same target and mechanism of action as NVP-LEQ-506, both acting as SMO antagonists. [] Both compounds directly bind to and inhibit SMO, preventing Hh pathway activation.

CUR-61414

  • Compound Description: CUR-61414 is a small-molecule inhibitor of SMO that blocks the Hh signaling pathway. []
  • Relevance: CUR-61414, like NVP-LEQ-506, acts as an SMO antagonist, inhibiting the Hh pathway. [] Both compounds demonstrate structural similarities and share a common mechanism of action in targeting SMO.

Cyclopamine

  • Compound Description: Cyclopamine is a naturally occurring steroidal alkaloid that inhibits the Hh signaling pathway by targeting SMO. []
  • Relevance: Cyclopamine, like NVP-LEQ-506, acts as an SMO antagonist, inhibiting the Hh pathway. [] Both compounds demonstrate structural similarities and share a common mechanism of action in targeting SMO.
Source and Classification

LEQ506 was developed as part of a series of compounds aimed at inhibiting the Hedgehog signaling pathway. It belongs to a class of drugs known as Smoothened inhibitors, which include other agents like vismodegib and sonidegib. These compounds are primarily classified based on their mechanism of action, targeting the transmembrane protein Smoothened to disrupt downstream signaling that leads to tumor growth and survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of LEQ506 involves several key steps typical for small molecule drug development. The compound is synthesized through a multi-step organic synthesis process that includes:

  1. Formation of Key Intermediates: Initial reactions create the core structure necessary for biological activity.
  2. Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound's potency and selectivity for the Smoothened receptor.
  3. Purification and Characterization: The final product undergoes purification, typically through chromatography, followed by characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

LEQ506 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the Smoothened receptor. The molecular formula is typically represented as CX_{X}HY_{Y}NZ_{Z}OW_{W}, where X, Y, Z, and W denote the number of each atom type present in the molecule.

  • Molecular Weight: Approximately 400-500 g/mol (exact value may vary based on specific substitutions).
  • Structural Features: The compound contains aromatic rings and heteroatoms that contribute to its binding affinity and specificity.

Crystallographic studies may provide detailed insights into its three-dimensional conformation, revealing how it fits into the binding site of the Smoothened receptor.

Chemical Reactions Analysis

Reactions and Technical Details

LEQ506 primarily undergoes interactions with the Smoothened receptor through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions stabilize the compound within the binding pocket of the receptor, effectively inhibiting its activity.

The compound's reactivity can also be assessed through:

  • In vitro assays: Evaluating its efficacy in cellular models expressing Smoothened.
  • Binding studies: Using techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding affinity.
Mechanism of Action

Process and Data

LEQ506 exerts its effects by binding to the Smoothened receptor, preventing its activation by Hedgehog ligands. This inhibition disrupts downstream signaling cascades mediated by Gli transcription factors, which are responsible for promoting cell proliferation and survival in various cancers.

  • Key Steps:
    1. Binding: LEQ506 binds to the transmembrane domain of Smoothened.
    2. Inhibition: This binding prevents conformational changes necessary for receptor activation.
    3. Downstream Effects: Reduced Gli activity leads to decreased expression of target genes involved in tumor growth.

Data from preclinical studies indicate significant reductions in tumor growth in models treated with LEQ506 compared to controls.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water may necessitate formulation adjustments for clinical use.
  • Stability: Stability under physiological conditions is crucial for its therapeutic efficacy; studies often assess degradation rates under various conditions.

Chemical Properties

  • pKa Values: Determining ionization states at physiological pH can provide insights into solubility and permeability.
  • LogP Values: Partition coefficients help predict membrane permeability and bioavailability.
Applications

Scientific Uses

LEQ506 has significant potential applications in oncology due to its ability to inhibit aberrant Hedgehog signaling associated with various cancers. Key applications include:

Properties

CAS Number

1204975-42-7

Product Name

LEQ506

IUPAC Name

2-[5-[(2R)-4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazin-2-yl]propan-2-ol

Molecular Formula

C25H32N6O

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C25H32N6O/c1-17-16-30(11-12-31(17)23-15-26-22(14-27-23)25(4,5)32)24-19(3)18(2)21(28-29-24)13-20-9-7-6-8-10-20/h6-10,14-15,17,32H,11-13,16H2,1-5H3/t17-/m1/s1

InChI Key

POERAARDVFVDLO-QGZVFWFLSA-N

SMILES

CC1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4

Synonyms

(R)-2-(5-(4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl)pyrazin-2-yl)propan-2-ol

Canonical SMILES

CC1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4

Isomeric SMILES

C[C@@H]1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.